molecular formula C23H27N5O3S B14084217 APN-C3-biotin

APN-C3-biotin

Cat. No.: B14084217
M. Wt: 453.6 g/mol
InChI Key: IBQNQQRHZDWGOS-IPJJNNNSSA-N
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Description

APN-C3-biotin is a heterobifunctional linker that contains an aminopeptidase N (APN) moiety with exquisite chemoselectivity for cysteine and biotin. This compound is known for its superior stability in aqueous media, human plasma, and living cells, making it a promising methodology for applications in bioconjugation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of APN-C3-biotin involves the conjugation of an APN moiety with a biotin moiety through a cleavable linker. The reaction conditions typically involve mild temperatures and neutral pH to maintain the integrity of the functional groups. The process may include steps such as:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems. Quality control measures, such as nuclear magnetic resonance (NMR) and mass spectrometry, are employed to ensure the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

APN-C3-biotin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are bioconjugates, where this compound is linked to proteins or other biomolecules. These conjugates are used in various biochemical applications .

Scientific Research Applications

APN-C3-biotin has a wide range of scientific research applications, including:

Mechanism of Action

APN-C3-biotin exerts its effects through the selective binding of its APN moiety to APN receptors, which are overexpressed in many cancer cells. This binding facilitates the targeted delivery of biotinylated compounds to these cells. The biotin moiety can then interact with avidin or streptavidin, enabling the detection or purification of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

APN-C3-biotin is unique due to its optimal linker length, which provides a balance between stability and flexibility. This makes it particularly effective in bioconjugation applications, where precise control over the spatial arrangement of the linked molecules is crucial .

Properties

Molecular Formula

C23H27N5O3S

Molecular Weight

453.6 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]pentanamide

InChI

InChI=1S/C23H27N5O3S/c24-13-3-5-16-9-11-17(12-10-16)26-21(30)8-4-14-25-20(29)7-2-1-6-19-22-18(15-32-19)27-23(31)28-22/h9-12,18-19,22H,1-2,4,6-8,14-15H2,(H,25,29)(H,26,30)(H2,27,28,31)/t18-,19-,22-/m0/s1

InChI Key

IBQNQQRHZDWGOS-IPJJNNNSSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC(=O)NC3=CC=C(C=C3)C#CC#N)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCC(=O)NC3=CC=C(C=C3)C#CC#N)NC(=O)N2

Origin of Product

United States

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